molecular formula C18H13ClO5 B5724726 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Cat. No. B5724726
M. Wt: 344.7 g/mol
InChI Key: QGSYGXQXEUKCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, also known as CMOCA, is a chemical compound that belongs to the class of flavonoids. CMOCA has been the focus of scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is not fully understood. However, it has been suggested that 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has also been found to activate the Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been found to exhibit various biochemical and physiological effects. In a study by Chen et al. (2018), 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate was found to reduce oxidative stress and inflammation in a rat model of diabetic nephropathy. Another study by Wu et al. (2019) reported that 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate exhibited neuroprotective effects by reducing oxidative stress and inflammation in a mouse model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate in lab experiments is its potential therapeutic applications in various diseases. 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities, which make it a promising candidate for drug development. However, one of the limitations of using 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

For the research on 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate include investigating its potential therapeutic applications in other diseases and exploring its mechanism of action.

Synthesis Methods

The synthesis of 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves the reaction of 4-methoxyphenylacetic acid with 6-chloro-4-hydroxy-2H-chromen-2-one in the presence of acetic anhydride and a catalyst. The reaction yields 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate as a yellow crystalline solid with a melting point of 156-158°C.

Scientific Research Applications

The potential therapeutic applications of 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate have been investigated in various scientific studies. 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. In a study conducted by Wang et al. (2019), 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis. Another study by Liu et al. (2018) reported that 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in a mouse model of acute lung injury.

properties

IUPAC Name

[6-chloro-4-(4-methoxyphenyl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-10(20)23-17-9-16-14(7-15(17)19)13(8-18(21)24-16)11-3-5-12(22-2)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSYGXQXEUKCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

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